6,7-dichlorobenzo[b]thiophen-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
64791-34-0 |
|---|---|
Molecular Formula |
C8H4Cl2OS |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
6,7-dichloro-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H4Cl2OS/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2H,3H2 |
InChI Key |
IDXUWCRKMQEGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(S1)C(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dichlorobenzo B Thiophen 3 2h One and Its Dichlorinated Analogs
Classical Synthetic Approaches
Traditional methods for synthesizing the benzo[b]thiophen-3(2H)-one core rely on foundational organic reactions, including intramolecular cyclizations and the strategic functionalization of precursor molecules. These methods often involve well-established reagents and reaction conditions to construct the fused heterocyclic system.
Cyclization Reactions in Benzo[b]thiophen-3(2H)-one Formation
The formation of the benzo[b]thiophene ring system is frequently achieved through intramolecular cyclization reactions. A common strategy involves the acid-catalyzed cyclization of arylthiomethyl ketones to furnish 3-substituted benzo[b]thiophenes researchgate.net. Another widely used method is the oxidative cyclization of o-mercaptocinnamic acids, although this route is primarily employed for preparing benzo[b]thiophene-2-carboxylates researchgate.net.
A more direct approach to the core structure is the electrophilic cyclization of o-alkynyl thioanisoles. This reaction can be mediated by various electrophiles such as iodine, bromine, or N-bromosuccinimide (NBS) under mild conditions to yield 2,3-disubstituted benzo[b]thiophenes nih.gov. For instance, the reaction of an o-alkynyl thioanisole with iodine in dichloromethane can lead to the rapid formation of a 3-iodobenzo[b]thiophene derivative nih.gov. These halogenated products can then serve as versatile intermediates for further chemical modifications.
| Cyclization Method | Precursor | Product Type | Reference |
| Acid-Catalyzed Cyclization | Arylthiomethyl ketones | 3-Alkylbenzo[b]thiophenes | researchgate.net |
| Oxidative Cyclization | o-Mercaptocinnamic acids | Benzo[b]thiophene-2-carboxylates | researchgate.net |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | 2,3-Disubstituted benzo[b]thiophenes | nih.gov |
Functionalization of Precursor Molecules
The synthesis of dichlorinated analogs such as 6,7-dichlorobenzo[b]thiophen-3(2H)-one can be achieved either by using appropriately chlorinated starting materials or by direct chlorination of the benzo[b]thiophene ring.
A direct method for introducing a chlorine atom at the C3-position of a pre-formed C2-substituted benzo[b]thiophene ring involves the use of sodium hypochlorite pentahydrate (NaOCl·5H₂O) abo.fi. This reaction typically occurs in aqueous acetonitrile at elevated temperatures (65–75 °C) to yield the C3-chlorinated products abo.fi.
Alternatively, halogenated benzo[b]thiophenes can be synthesized via electrophilic cyclization of alkynyl thioanisoles using sodium halides as the halogen source in the presence of a copper catalyst. This approach allows for the formation of 3-chloro and 3-bromo benzo[b]thiophene derivatives in excellent yields umass.edu. The synthesis of a 6-chloro-substituted benzo[b]thiophene has also been demonstrated, starting from ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, indicating the viability of using chlorinated precursors rsc.org.
| Functionalization Strategy | Reagent/Method | Position of Functionalization | Reference |
| Direct C3-Chlorination | Sodium hypochlorite pentahydrate | C3 | abo.fi |
| Electrophilic Halocyclization | Copper-catalyzed reaction with sodium halides | C3 | umass.edu |
| Use of Chlorinated Precursor | Starting with ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | C6 | rsc.org |
Role of Specific Reagents and Reaction Conditions in Benzo[b]thiophen-3(2H)-one Synthesis
Certain reagents play crucial roles in modifying the benzo[b]thiophene scaffold or its precursors. Pyridine hydrochloride is a key reagent used for the demethylation of methoxy-substituted benzothiophenes. By heating a methyl aryl ether derivative with pyridine hydrochloride, often under microwave irradiation, a hydroxylated benzothiophene (B83047) can be obtained. This is a common strategy for introducing hydroxyl groups, which can be important for biological activity or further functionalization.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent in organic synthesis researchgate.net. In the context of benzo[b]thiophen-3(2H)-one synthesis, it serves as a selective reagent for the reduction of carbonyl groups. For instance, if a synthetic route leads to a benzo[b]thiophene-2,3-dione intermediate, sodium borohydride can be employed to selectively reduce the ketone at the 3-position to a hydroxyl group, or to reduce an aldehyde or ketone precursor in the synthetic pathway nih.gov. It is valued for its mild reaction conditions and high selectivity for aldehydes and ketones over other functional groups like esters.
Modern and Sustainable Synthetic Strategies
Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient methods. These include strategies that utilize visible light as an energy source and multicomponent reactions that improve atom economy.
Visible-Light-Promoted Cyclization Approaches to Benzothiophenes
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and selective transformations. One such application is the intermolecular radical cyclization of disulfides and alkynes to produce benzothiophenes. This method can be performed without transition-metal catalysts and uses oxygen as the oxidant, with sunlight also being capable of promoting the reaction efficiently.
Another sustainable approach involves the use of an organic dye, such as eosin Y, as a photoredox catalyst. Visible light irradiation of eosin Y can initiate the intramolecular C-S bond formation in phenylethenethiol precursors to generate a range of substituted benzo[b]thiophenes under environmentally benign conditions. This transition-metal-free method is noted for its tolerance of a wide variety of functional groups.
| Modern Strategy | Key Features | Catalyst/Conditions | Reference |
| Intermolecular Radical Cyclization | Transition-metal-free, uses O₂ as oxidant | Visible light / Sunlight | |
| Intramolecular C-S Bond Formation | Transition-metal-free, environmentally benign | Eosin Y, Visible light |
Multicomponent Reactions for Benzo[b]thiophene Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. A notable example for the synthesis of benzo[b]thiophenes is a rhodium-catalyzed three-component coupling reaction. This reaction utilizes arylboronic acids, alkynes, and elemental sulfur to construct the benzo[b]thiophene ring system. The process is characterized by high regioselectivity through a sequence of alkyne insertion, C-H bond activation, and sulfur atom transfer. This methodology is compatible with halogen-substituted aromatic alkynes, making it suitable for the synthesis of dichlorinated analogs.
Advanced Catalytic Systems in Dichlorobenzothiophene Synthesis (e.g., Pd-catalyzed reactions for related structures)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex aromatic and heterocyclic compounds, including derivatives of benzo[b]thiophene. These methods offer high efficiency and functional group tolerance, making them suitable for the construction of substituted benzothiophene frameworks which can be precursors to dichlorinated analogs.
One prominent approach involves the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation. This method has been successfully employed for the synthesis of a variety of multisubstituted benzo[b]thiophenes. The reaction typically utilizes a palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) catalyst in conjunction with a co-oxidant like cupric acetate. This strategy allows for the formation of the benzothiophene ring system from acyclic precursors with diverse substituents. nih.gov
Another powerful palladium-catalyzed method is the direct arylation of the benzo[b]thiophene core. For instance, the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been achieved using a Pd(II) catalyst. This reaction proceeds via C-H activation and offers a direct route to introduce aryl groups at the C2 position. acs.org While this example focuses on the dioxide form, it highlights the potential of palladium catalysis for the functionalization of the benzothiophene scaffold.
Furthermore, palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization, provides an excellent route to 2,3-disubstituted benzo[b]thiophenes. nih.gov This sequence demonstrates the utility of palladium catalysis in building the core structure which could then be subjected to chlorination.
The versatility of palladium catalysis is further underscored by its use in the synthesis of benzo[b]thiophene 1,1-dioxides via sulfinylation of aryl triflates. This methodology provides an alternative pathway to substituted benzothiophene derivatives that can serve as precursors for further functionalization. chemrxiv.org
The following table summarizes key aspects of these palladium-catalyzed reactions for the synthesis of related benzothiophene structures.
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂ or PdCl₂ / Cu(OAc)₂ | Enethiolate salts of α-aryl-β-(het)aryl/alkyl-β-mercaptoacrylonitriles/acrylates | Multisubstituted benzo[b]thiophenes | Intramolecular oxidative C-H functionalization-arylthiolation. nih.gov |
| Pd(II) catalyst | Benzo[b]thiophene 1,1-dioxides and arylboronic acids | C2-arylated benzo[b]thiophene 1,1-dioxides | C2-selective direct C-H arylation. acs.org |
| Palladium catalyst | Terminal acetylenes and o-iodothioanisole | 2,3-disubstituted benzo[b]thiophenes | Coupling followed by electrophilic cyclization. nih.gov |
| Palladium catalyst | ortho-carbonyl substituted aryl triflates | Benzo[b]thiophene 1,1-dioxides | Sulfinylation followed by S-alkylation and condensation. chemrxiv.org |
Regioselective Dichlorination Strategies for Benzo[b]thiophen-3(2H)-one Derivatives
Achieving the specific 6,7-dichloro substitution pattern on the benzo[b]thiophen-3(2H)-one core requires precise control over the chlorination reaction. The regioselectivity of electrophilic substitution on the benzo[b]thiophene ring is influenced by the existing substituents and the reaction conditions.
Direct chlorination of the parent benzo[b]thiophene often leads to substitution at the 2- and 3-positions of the thiophene (B33073) ring. For instance, controlled chlorination of benzo[b]thiophene can yield a mixture of 3-chlorobenzo[b]thiophene and 2,3-dichlorobenzo[b]thiophene. chemicalbook.com To achieve chlorination on the benzene (B151609) ring, particularly at the 6 and 7 positions, one must consider starting with a pre-functionalized benzene ring or employing directing groups.
A recent study demonstrated the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite pentahydrate (NaOCl·5H₂O). This method provides a facile way to introduce a chlorine atom at the C3 position. researchgate.netnih.gov While this does not directly address the 6,7-dichlorination, it showcases a modern approach to selective chlorination of the benzothiophene system.
For the synthesis of 6,7-dichlorinated analogs, a plausible strategy involves starting with a dichlorinated precursor. For example, a dichlorinated thiophenol could be used as a starting material for constructing the benzo[b]thiophene ring system. Alternatively, a pre-existing benzo[b]thiophen-3(2H)-one could be subjected to electrophilic chlorination, though controlling the regioselectivity to favor the 6 and 7 positions would be a significant challenge and likely require specific directing groups or a multi-step synthetic sequence.
One general approach to functionalizing the benzene ring of benzo[b]thiophene is through halogenation. For example, chlorination of the benzo[b]thiophene core can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions, which has been used for chlorination at the 7-position of a related derivative. Achieving dichlorination at both the 6 and 7 positions would likely require optimization of reaction conditions, such as the choice of chlorinating agent, solvent, and temperature, or the use of a directing group to guide the second chlorination.
The table below outlines some general strategies and findings relevant to the chlorination of benzo[b]thiophene derivatives.
| Chlorinating Agent | Substrate | Main Product(s) | Observations |
| Chlorine (Cl₂) | Benzo[b]thiophene | 3-chlorobenzo[b]thiophene, 2,3-dichlorobenzo[b]thiophene | Product distribution depends on stoichiometry. chemicalbook.com |
| Sodium hypochlorite pentahydrate (NaOCl·5H₂O) | C2-substituted benzo[b]thiophenes | C3-chlorinated benzo[b]thiophenes | Selective C3-chlorination. researchgate.netnih.gov |
| Sulfuryl chloride (SO₂Cl₂) | Benzo[b]thiophene derivatives | Chloro-substituted benzo[b]thiophenes | Can be used for chlorination of the benzene ring. |
Reactivity Profiles and Transformation Pathways of 6,7 Dichlorobenzo B Thiophen 3 2h One
Chemical Reactions of the Thiophene (B33073) Ring Moiety
The thiophene ring in benzo[b]thiophenes is generally susceptible to electrophilic attack. In the parent benzo[b]thiophene, electrophilic substitution typically occurs at the C3 position. researchgate.netnumberanalytics.comchemicalbook.com However, in 6,7-dichlorobenzo[b]thiophen-3(2H)-one, the C3 position is part of a carbonyl group, which alters the typical reactivity. The C2 position, adjacent to the sulfur atom and the carbonyl group, becomes the most likely site for electrophilic aromatic substitution due to the influence of the sulfur atom's lone pairs and the electron-withdrawing nature of the adjacent carbonyl group. The electron-withdrawing effects of the 6,7-dichloro substituents on the benzene (B151609) ring also deactivate the entire ring system towards electrophilic attack to some extent.
Nucleophilic attack on the thiophene ring of an unsubstituted benzothiophene (B83047) is generally disfavored. However, the presence of electron-withdrawing groups can facilitate such reactions. For this compound, the carbonyl group and the chlorine atoms enhance the electrophilicity of the ring system, making it more susceptible to nucleophilic addition or substitution reactions, particularly at the C2 position.
Reactions Involving the Carbonyl Group
The carbonyl group at the C3 position is a key site for a variety of chemical transformations, characteristic of ketones.
Condensation Reactions: The active methylene (B1212753) group at the C2 position, adjacent to the carbonyl group, can participate in various condensation reactions. For instance, in the presence of a base, it can react with aldehydes and ketones in a Knoevenagel-type condensation. This is a common reaction for cyclic ketones and related systems. malayajournal.org
Formation of Hydrazones: The carbonyl group readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. researchgate.netnih.govnih.govmdpi.comorganic-chemistry.org This reaction is a standard method for the derivatization of ketones and aldehydes.
Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org Reaction with a phosphonium (B103445) ylide can introduce a variety of substituted methylene groups at the C3 position.
Reactions with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the carbonyl group, forming a tertiary alcohol after workup. This allows for the introduction of various alkyl, aryl, or vinyl groups at the C3 position.
| Reaction Type | Reagent(s) | Expected Product |
| Knoevenagel Condensation | Aromatic Aldehyde, Base | 2-(Arylmethylene)-6,7-dichlorobenzo[b]thiophen-3(2H)-one |
| Hydrazone Formation | Hydrazine Hydrate | This compound hydrazone |
| Wittig Reaction | Ph₃P=CHR | 3-(Alkylidene)-6,7-dichlorobenzo[b]thiophene |
| Grignard Reaction | R-MgBr, then H₃O⁺ | 3-Alkyl-6,7-dichloro-2,3-dihydrobenzo[b]thiophen-3-ol |
Halogen-Directed Transformations and Substitutions
The two chlorine atoms on the benzene ring at positions 6 and 7 are relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with the use of transition metal catalysis, these halogens can be replaced.
Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring generally needs to be activated by strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orglibretexts.orgyoutube.com In this compound, the activating effect of the carbonyl and thiophene moieties on the benzene ring is not as pronounced as a nitro group, for example. Therefore, harsh reaction conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution of the chlorine atoms.
Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach for the functionalization of the 6 and 7 positions is through palladium-catalyzed cross-coupling reactions. nih.govmdpi.comnih.govsemanticscholar.orgyoutube.com Reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, allowing for the introduction of a wide variety of substituents.
| Reaction Type | Reagents | Expected Product at C6/C7 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-7-chlorobenzo[b]thiophen-3(2H)-one |
| Heck Coupling | Alkene, Pd catalyst, Base | 6-Alkenyl-7-chlorobenzo[b]thiophen-3(2H)-one |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 6-Alkynyl-7-chlorobenzo[b]thiophen-3(2H)-one |
Advanced Oxidation and Reduction Chemistry
The sulfur atom in the thiophene ring of benzothiophene derivatives can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is a common transformation for thiophenes and can be achieved using various oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting sulfoxides and sulfones have different electronic properties and reactivity compared to the parent benzothiophene. For this compound, oxidation of the sulfur atom would further increase the electron deficiency of the ring system.
The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene group.
Reduction to an Alcohol: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reagents for the reduction of ketones to secondary alcohols. This would yield 6,7-dichloro-2,3-dihydrobenzo[b]thiophen-3-ol.
Reduction to a Methylene Group: More forcing reduction conditions, such as the Wolff-Kishner or Clemmensen reduction, can be used to completely remove the carbonyl oxygen, resulting in the formation of a methylene group at the C3 position to give 6,7-dichlorobenzo[b]thiophene.
Catalytic Hydrogenation: Catalytic hydrogenation can also be employed for the reduction of the carbonyl group and potentially the thiophene ring, depending on the catalyst and reaction conditions. nih.govrsc.orgresearchgate.net
| Reduction Type | Reagent(s) | Expected Product |
| To Alcohol | Sodium Borohydride | 6,7-Dichloro-2,3-dihydrobenzo[b]thiophen-3-ol |
| To Methylene (Wolff-Kishner) | Hydrazine, Base, Heat | 6,7-Dichlorobenzo[b]thiophene |
| Catalytic Hydrogenation | H₂, Pd/C | 6,7-Dichloro-2,3-dihydrobenzo[b]thiophene |
Advanced Spectroscopic Analysis and Structural Characterization of 6,7 Dichlorobenzo B Thiophen 3 2h One
X-ray Crystallography for Solid-State Structure Determination
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's conformation and packing within a crystal lattice.
As of the latest literature surveys, a specific single-crystal X-ray diffraction study for 6,7-dichlorobenzo[b]thiophen-3(2H)-one has not been reported in publicly accessible crystallographic databases. Therefore, the subsequent discussion outlines the principles and the type of data that would be obtained from such an analysis, providing a framework for understanding its solid-state structure once determined.
A typical X-ray crystallographic analysis begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and placed in a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. This pattern is meticulously recorded by a detector as the crystal is rotated.
The collected diffraction data are then processed to determine the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry elements within the unit cell. The intensities of the diffraction spots are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be deduced. This initial model is then refined to best fit the experimental data, resulting in a precise and detailed three-dimensional structure.
For this compound, such an analysis would unequivocally establish the planarity of the benzo[b]thiophene ring system, as well as the precise orientation of the two chlorine atoms and the carbonyl group. It would also reveal the nature of intermolecular interactions, such as C–H···O or potential halogen bonding, which govern the packing of the molecules in the crystal.
Below is a representative table illustrating the kind of crystallographic data that would be generated from a successful X-ray diffraction experiment on this compound. Note: This table is a hypothetical example for illustrative purposes, as experimental data is not currently available.
| Parameter | Hypothetical Value |
| Empirical Formula | C8H4Cl2OS |
| Formula Weight | 219.09 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 10.234(4) |
| c (Å) | 9.876(4) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 826.5(5) |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.760 |
| Absorption Coefficient (mm⁻¹) | 1.05 |
| R-factor (%) | 4.5 |
| Goodness-of-fit on F² | 1.05 |
This detailed structural information is invaluable for understanding the physicochemical properties of the compound and for rational drug design, where knowledge of the precise three-dimensional structure of a molecule is critical.
Computational and Theoretical Studies on 6,7 Dichlorobenzo B Thiophen 3 2h One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and predict a molecule's behavior.
Density Functional Theory (DFT) for Optimized Structures
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. This information is crucial as the geometry of a molecule dictates many of its physical and chemical properties. For a molecule like 6,7-dichlorobenzo[b]thiophen-3(2H)-one, DFT would elucidate how the chlorine atoms and the ketone group influence the planarity and dimensions of the benzothiophene (B83047) ring system.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally suggests higher reactivity. FMO analysis for this compound would pinpoint the regions of the molecule most likely to engage in electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for intermolecular interactions. The map uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. An MEP map of this compound would highlight the electrostatic character of the carbonyl oxygen, the aromatic ring, and the chlorine substituents.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also predict the spectroscopic signatures of a molecule, which can be used to interpret experimental data or to identify the compound.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, often using DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. These predicted spectra can be compared with experimental results to confirm a proposed structure. For this compound, calculated chemical shifts would provide a theoretical benchmark for the resonance of each unique proton and carbon atom in the molecule.
Theoretical Vibrational Frequencies
Infrared (IR) spectroscopy measures the vibrational transitions within a molecule. Theoretical calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and other motions of the chemical bonds. The resulting theoretical IR spectrum is a valuable tool for assigning the absorption bands observed in an experimental spectrum to specific molecular motions. A theoretical vibrational analysis of this compound would help in identifying its characteristic functional group frequencies, such as the carbonyl (C=O) stretch and the carbon-chlorine (C-Cl) vibrations.
Analysis of Noncovalent Interactions
A detailed analysis of the noncovalent interactions of this compound has not been reported in the scientific literature. Such an analysis would typically involve quantum chemical calculations to identify and quantify interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that govern the molecule's structure and its interactions with other molecules.
Hirshfeld Surface Analysis for Intermolecular Interactions
There are no published studies that have performed a Hirshfeld surface analysis on this compound. This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. A Hirshfeld surface analysis would provide insights into the close contacts between neighboring molecules and the nature of the forces holding the crystal together.
Prediction of Thermodynamic Parameters and Reaction Pathways
Specific computational predictions of the thermodynamic parameters (such as enthalpy of formation, entropy, and Gibbs free energy) and reaction pathways for this compound are not available in the reviewed literature. These theoretical studies would be valuable for understanding the stability, reactivity, and potential chemical transformations of the compound.
Derivatives and Structural Modifications of the Benzo B Thiophen 3 2h One Scaffold
Design Principles for Novel Halogenated Benzothiophene (B83047) Analogs
The introduction of halogen atoms into the benzothiophene scaffold is a critical design element for modulating the physicochemical and biological properties of the resulting analogs. Halogens, such as chlorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
One of the key principles guiding the design of halogenated analogs is the concept of halogen bonding . This refers to the noncovalent interaction between a halogen atom in one molecule and a Lewis base (e.g., an oxygen or nitrogen atom) in another. acs.org This interaction is driven by a region of positive electrostatic potential, known as a σ-hole, on the halogen atom, which can interact favorably with electron-rich atoms. acs.org The strength of this bond increases with the polarizability of the halogen, following the trend I > Br > Cl > F. acs.org In drug design, strategically placing chlorine atoms, as in the 6,7-dichloro substitution pattern, can introduce specific, directional interactions with protein targets, potentially enhancing binding affinity and selectivity. acs.org
Furthermore, the electron-withdrawing nature of halogens can alter the electronic distribution within the benzo[b]thiophene ring system, affecting its reactivity and interaction with metabolic enzymes. This can lead to improved pharmacokinetic profiles. The design of novel analogs often involves computational modeling to predict the effects of halogen substitution on molecular properties and binding modes.
Synthesis and Characterization of Substituted Benzo[b]thiophen-3(2H)-one Derivatives
The synthesis of substituted benzo[b]thiophenes can be achieved through various routes, including electrophilic cyclization and coupling reactions. nih.govias.ac.in For halogenated derivatives, a common strategy involves the electrophilic cyclization of alkynyl thioanisoles. nih.gov For instance, 3-halobenzo[b]thiophenes can be synthesized from 2-alkynyl thioanisoles using sodium halides as the halogen source in the presence of copper(II) sulfate (B86663) in an ethanol (B145695) solvent. nih.gov This method is noted for its environmental friendliness and high yields. nih.gov
Another versatile method is the Fiesselmann thiophene (B33073) synthesis, which can be adapted to create 2,3-disubstituted benzo[b]thiophenes. nih.gov This approach often starts with the Friedel-Crafts acylation of arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides to produce 3-chloro-2-aroylbenzo[b]thiophenes. nih.gov These intermediates can then be treated with reagents like methyl thioglycolate to construct the fused thiophene ring. nih.gov
Once synthesized, the characterization of these derivatives is crucial. Standard analytical techniques are employed to confirm the structure and purity of the compounds. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure. nih.gov
Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) are used to determine the exact molecular weight and elemental composition of the synthesized compounds. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups within the molecule. nih.gov
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, which is compared against the calculated theoretical values. nih.gov
The following table summarizes the synthesis and characterization data for a representative substituted benzo[b]thiophene derivative.
| Compound Name | Synthetic Method | Key Reagents | Yield (%) | Characterization Data |
| 2-(tert-Butyl)-3-(methylthio)benzo[b]thiophene | Electrophilic Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 100% | ¹H NMR (400 MHz, CDCl₃): δ 1.62 (s, 9H), 2.30 (s, 3H), 7.31 (td, J = 8.0, 1.2 Hz, 1H), 7.40 (td, J = 8.0, 0.8 Hz, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.93 (d, J = 8.4 Hz, 1H). ¹³C NMR (100 MHz, CDCl₃): δ 19.7, 31.1, 36.3, 121.8, 122.3, 122.3, 124.2, 124.6, 136.6, 142.3, 159.7. HRMS (EI-ion trap) m/z [M]⁺: calcd for (C₁₃H₁₆S₂)⁺ 236.0693, found 236.0682. nih.gov |
Annulation and Heterocyclic Ring Fusions based on the Benzothiophene Core
Annulation, or ring fusion, is a powerful strategy to create complex polycyclic systems by building new rings onto the existing benzo[b]thiophene scaffold. This approach expands the chemical space and allows for the generation of molecules with diverse three-dimensional shapes and electronic properties.
The fusion of five-membered aromatic rings containing multiple heteroatoms, such as azoles, to the benzo[b]thiophene core leads to novel heterocyclic systems. The synthesis of these fused compounds often starts from functionalized benzo[b]thiophenes. For example, 3-chlorobenzo[b]thiophene-2-carboxyl chloride can serve as a versatile starting material for creating fused thiadiazoles and oxadiazoles. researchgate.net These reactions typically involve condensation with appropriate binucleophilic reagents. The resulting benzo[b]thieno-azoles are of interest for their potential pharmacological activities. researchgate.net
Azetidinones (β-lactams) and thiazolidinones are four- and five-membered heterocyclic rings, respectively, that are important pharmacophores. researchgate.net Their fusion with the benzo[b]thiophene nucleus can be achieved through cyclization reactions. For instance, Schiff bases derived from aminobenzothiophenes can undergo a [2+2] cycloaddition reaction to form azetidinones. researchgate.net Similarly, thiazolidinones can be synthesized by reacting these Schiff bases with thioglycolic acid. These fused systems are explored for their potential as antimicrobial agents. researchgate.net
The annulation of six-membered heterocyclic rings like pyrimidine (B1678525) and quinoline (B57606) onto the benzo[b]thiophene framework yields polycyclic aromatic systems with extended π-conjugation. These syntheses often rely on cyclocondensation reactions. Ortho-disubstituted thiophenes can react with Michael acceptors to produce benzo[b]thiophenes, and similar strategies can be applied to create fused pyrimidines and quinolines. capes.gov.br For example, the Skraup reaction or the Doebner-von Miller reaction are classic methods for quinoline synthesis that can be adapted for annulation onto an aminobenzothiophene starting material. researchgate.net
The fusion of a second thiophene ring to the benzo[b]thiophene core results in the benzo[b]thieno[2,3-d]thiophene system, a structure that has garnered significant interest for applications in organic electronics. mdpi.comrsc.org The synthesis of these polycyclic systems can be accomplished through methods like the Fiesselmann thiophene synthesis. nih.gov This involves the reaction of 3-chloro-2-(hetero)aroylbenzo[b]thiophenes with reagents such as methyl thioglycolate in the presence of a base. nih.gov Another approach involves the Stille coupling of a stannylated benzo[b]thieno[2,3-d]thiophene with an appropriate aryl bromide to introduce further substitutions. mdpi.com These materials are investigated as organic semiconductors for use in devices like organic field-effect transistors (OFETs). mdpi.comrsc.org
The following table provides examples of synthetic approaches for different fused systems.
| Fused System | Starting Material Example | Synthetic Approach | Key Reagents/Conditions |
| Benzo[b]thieno[2,3-d]thiophene | 3-Chloro-2-aroylbenzo[b]thiophene | Fiesselmann Synthesis | Methyl thioglycolate, DBU, CaO |
| Benzo[b]thieno-azetidinone | Schiff base of aminobenzothiophene | [2+2] Cycloaddition | Chloroacetyl chloride, Triethylamine |
| Benzo[b]thieno-quinoline | Aminobenzothiophene | Skraup Reaction | Glycerol, Sulfuric acid, Oxidizing agent |
Structure-Activity Relationship (SAR) Studies for Molecular Design
While comprehensive SAR studies specifically targeting the 6,7-dichlorobenzo[b]thiophen-3(2H)-one scaffold are not extensively documented in publicly available research, valuable insights can be drawn from studies on closely related benzo[b]thiophene derivatives. The broader class of benzo[b]thiophenes has been investigated for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The influence of various substituents on the benzo[b]thiophene core provides a foundational understanding for the rational design of novel derivatives.
Research into benzo[b]thiophene analogs has consistently demonstrated that the nature and position of substituents on the benzene (B151609) ring significantly modulate biological activity. For instance, in a series of benzo[b]thiophene acylhydrazones designed as antimicrobial agents, substitutions at the 6-position of the benzo[b]thiophene nucleus were found to be critical for their activity against multidrug-resistant Staphylococcus aureus. While this study did not specifically include a 6,7-dichloro substitution pattern, it highlights the importance of halogenation at these positions.
Furthermore, studies on other heterocyclic systems have shown that dichlorination patterns can profoundly impact a molecule's interaction with biological targets. The electronic and steric properties of the chlorine atoms can influence binding affinity, metabolic stability, and cell permeability. In the context of the benzo[b]thiophen-3(2H)-one core, the 6,7-dichloro substitution is expected to enhance lipophilicity, which could, in turn, affect the compound's ability to cross cellular membranes and interact with intracellular targets.
The exploration of SAR in the broader context of benzo[b]thiophene derivatives provides a framework for the prospective design of novel this compound analogs. Key areas of modification would include the introduction of various functional groups at the 2-position of the thiophenone ring and further substitution on the benzene ring to probe the electronic and steric requirements for specific biological activities.
To systematically explore the SAR of this compound derivatives, a combinatorial approach to synthesis coupled with high-throughput screening would be invaluable. This would allow for the rapid generation of a library of analogs with diverse substitutions, enabling the identification of key structural motifs responsible for desired biological effects.
The following table outlines hypothetical structural modifications and their potential impact on biological activity, based on established principles of medicinal chemistry and findings from related benzo[b]thiophene studies.
| Modification Site | Substituent Type | Predicted Impact on Activity |
| 2-position (ylidene) | Small alkyl groups | May modulate steric interactions within a binding pocket. |
| 2-position (ylidene) | Aromatic/heteroaromatic rings | Could introduce additional binding interactions (e.g., pi-stacking) and alter the overall electronic properties. |
| 2-position (ylidene) | Hydrogen bond donors/acceptors | May enhance binding affinity through specific hydrogen bonding interactions with the target protein. |
| 4- and 5-positions | Electron-donating groups | Could influence the electron density of the aromatic system, potentially affecting target interaction. |
| 4- and 5-positions | Electron-withdrawing groups | May alter the molecule's electronic profile and susceptibility to metabolic enzymes. |
It is important to note that these are predictive SAR considerations. Rigorous biological evaluation of synthesized compounds is essential to validate these hypotheses and to build a comprehensive understanding of the SAR for the this compound scaffold. Such studies will be instrumental in guiding the future design of potent and selective therapeutic agents based on this promising chemical entity.
Advanced Research Applications of Halogenated Benzo B Thiophen 3 2h Ones
Applications in Medicinal Chemistry Research
While direct research on 6,7-dichlorobenzo[b]thiophen-3(2H)-one is scarce, the activities of other chlorinated benzo[b]thiophene derivatives suggest potential avenues for investigation.
Development of Potential Anticancer Agents (focus on in vitro mechanistic studies)
The benzo[b]thiophene nucleus is integral to various compounds tested for anticancer properties. nih.gov Derivatives have been explored for their ability to inhibit kinases or modulate apoptosis. nih.gov For instance, different substituted benzo[b]thiophene derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. However, specific in vitro mechanistic studies focusing on this compound are not described in the available literature.
Exploration as Antimicrobial and Antifungal Agents (focus on in vitro activity)
Substituted benzo[b]thiophenes are a well-established class of compounds with significant antimicrobial and antifungal potential. nih.govnih.govresearchgate.net Studies on various derivatives have demonstrated a range of in vitro activities against multidrug-resistant bacteria and pathogenic fungi. For example, acylhydrazone derivatives of 6-chlorobenzo[b]thiophene (B1631565) have shown activity against Staphylococcus aureus. nih.gov While these findings highlight the potential of the chlorinated benzo[b]thiophene scaffold, specific minimum inhibitory concentration (MIC) data and in vitro activity studies for this compound are not publicly documented.
Role as Pharmacological Scaffolds for Diverse Bioactive Molecules
The benzo[b]thiophene structure is a versatile starting point for the synthesis of more complex, biologically active molecules. nih.govchemenu.com Its structural rigidity and synthetic accessibility make it an attractive core for developing leads in various therapeutic areas. nih.gov While compounds such as raloxifene, zileuton, and sertaconazole (B158924) feature the benzo[b]thiophene core, the specific use of this compound as a scaffold in reported drug discovery programs is not detailed in available research.
Applications in Material Science Research
The potential for benzo[b]thiophene derivatives in material science is an active area of research, though specific data for this compound is lacking.
Organic Semiconductor Development for Electronic Devices
Benzo[b]thiophene-based molecules are investigated for their use in organic electronics due to their electronic properties and stability. ontosight.ai The planar, conjugated system of the benzo[b]thiophene core is conducive to charge transport, a key property for semiconductors in devices like organic field-effect transistors (OFETs). While the general class of compounds is explored in this field, there are no specific reports on the synthesis or characterization of this compound for semiconductor applications.
Polymer and Coating Additive Research (e.g., antifouling compositions)
The biological activity of some sulfur-containing heterocyclic compounds has led to their investigation as additives in materials, such as in the development of antimicrobial or antifouling coatings. However, research into the specific application of this compound as a polymer or coating additive is not found in the surveyed scientific literature.
Emerging Trends and Future Directions in 6,7 Dichlorobenzo B Thiophen 3 2h One Research
Chemo- and Regioselective Synthesis of Complex Derivatives
The development of efficient and selective methods for the synthesis of complex molecules from 6,7-dichlorobenzo[b]thiophen-3(2H)-one is a primary area of focus. Future research will likely concentrate on strategies that allow for precise control over the introduction of various functional groups at specific positions of the benzo[b]thiophene core.
Key emerging strategies include:
Directed Ortho-metalation: This technique can be employed for the regioselective functionalization of the aromatic ring. By choosing appropriate directing groups, it is possible to introduce substituents at positions C4 and C5, which are adjacent to the chloro and thiophene (B33073) moieties, respectively.
Electrophilic Cyclization Reactions: The synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved through the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This methodology could be adapted to derivatives of this compound to introduce a variety of substituents at the C2 and C3 positions.
Aryne Chemistry: Reactions involving aryne intermediates offer a powerful tool for the one-step synthesis of substituted benzo[b]thiophenes from readily available starting materials. rsc.org This approach could be explored for the construction of complex derivatives of the target compound.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, will continue to be vital for introducing carbon-carbon and carbon-nitrogen bonds at specific positions of the benzo[b]thiophene nucleus, enabling the synthesis of a diverse library of compounds.
Table 1: Potential Chemo- and Regioselective Synthetic Strategies
| Strategy | Target Position(s) | Potential Functional Groups | Key Advantages |
| Directed Ortho-metalation | C4, C5 | Alkyl, Aryl, Halogen | High regioselectivity |
| Electrophilic Cyclization | C2, C3 | Aryl, Alkyl, Thiomethyl | Good functional group tolerance nih.gov |
| Aryne Reactions | C2, C3, and others | Aryl, Alkyl | One-step synthesis rsc.org |
| Cross-Coupling Reactions | Various | Aryl, Amino, Ether | Broad substrate scope |
Advanced Mechanistic Elucidation of Novel Reactions
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the development of more efficient and selective synthetic protocols. Future research will likely involve a combination of experimental and computational techniques to unravel the intricate details of these reactions.
Key areas of investigation include:
Kinetic Studies: Detailed kinetic analysis of key synthetic transformations will provide valuable insights into reaction rates, orders, and the influence of various parameters such as temperature, concentration, and catalyst loading.
In Situ Spectroscopic Monitoring: Techniques such as ReactIR and in situ NMR spectroscopy can be employed to monitor the progress of reactions in real-time, allowing for the identification of transient intermediates and byproducts.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms and functional groups throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Modeling: Density Functional Theory (DFT) calculations can be utilized to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates, offering a theoretical framework to complement experimental findings.
Computational Design and Virtual Screening for Targeted Applications
The integration of computational tools in the drug discovery and materials design process is a rapidly growing trend. For this compound, these approaches can accelerate the identification of derivatives with desired biological activities or material properties.
Future directions in this area include:
Structure-Based Drug Design: Utilizing the crystal structures of biological targets, molecular docking simulations can be performed to predict the binding modes and affinities of novel this compound derivatives. This approach has been successfully applied to other benzo[b]thiophene-based inhibitors, such as those targeting STAT3 and cholinesterases. nih.govbohrium.comnih.gov
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to identify the key chemical features required for a specific biological activity. These models can then be used to screen virtual libraries of this compound derivatives.
ADME-Tox Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of molecules are essential for the early-stage identification of drug candidates with favorable pharmacokinetic profiles.
Quantum Mechanical Calculations: For materials science applications, quantum mechanical calculations can be used to predict the electronic properties, such as HOMO/LUMO energy levels and bandgaps, of novel derivatives, guiding the design of new organic semiconductors.
Table 2: Computational Approaches for Targeted Design
| Technique | Application Area | Predicted Properties | Potential Impact |
| Molecular Docking | Drug Discovery | Binding affinity, Binding mode | Rational design of potent inhibitors nih.gov |
| Pharmacophore Modeling | Drug Discovery | Essential chemical features | Virtual screening of large compound libraries |
| ADME-Tox Prediction | Drug Discovery | Bioavailability, Toxicity | Early identification of viable drug candidates |
| Quantum Mechanics | Materials Science | Electronic structure, Optical properties | Design of novel organic electronic materials |
Integration of Advanced Characterization Techniques for Dynamic Processes
The comprehensive characterization of novel this compound derivatives and the study of their dynamic behavior are essential for understanding their structure-property relationships. The application of advanced analytical techniques will be pivotal in this regard.
Emerging techniques and their applications include:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be indispensable for unambiguous structure elucidation. Furthermore, variable-temperature NMR can be used to study dynamic processes such as conformational changes and intermolecular interactions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the precise determination of elemental compositions and aiding in the identification of unknown compounds and reaction byproducts.
Single-Crystal X-ray Diffraction: This technique provides definitive three-dimensional structural information, which is crucial for understanding intermolecular interactions in the solid state and for validating computational models. nih.gov
Ultrafast Spectroscopy: Techniques such as transient absorption spectroscopy can be employed to study the photophysical properties of new derivatives, which is particularly relevant for applications in organic electronics and photochemistry.
Multidisciplinary Research at the Interface of Chemistry and Materials Science
The unique electronic and structural features of the benzo[b]thiophene core make it an attractive building block for the development of novel organic materials. researchgate.netmdpi.comnih.gov Research at the intersection of chemistry and materials science will likely unlock new applications for derivatives of this compound.
Potential areas for future exploration include:
Organic Field-Effect Transistors (OFETs): By introducing appropriate substituents to tune the frontier molecular orbital energy levels and solid-state packing, novel derivatives could be designed as active materials for p-type or n-type organic semiconductors.
Organic Light-Emitting Diodes (OLEDs): The benzo[b]thiophene scaffold can be incorporated into larger conjugated systems to create new fluorescent or phosphorescent emitters for OLED applications.
Organic Photovoltaics (OPVs): Derivatives of this compound could be explored as donor or acceptor materials in the active layer of organic solar cells.
Functional Polymers: The incorporation of the this compound moiety into polymer backbones could lead to the development of new materials with interesting optical, electronic, or sensing properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
